Regioisomeric Differentiation: meta-Chloro vs. para-Chloro Benzamide
The target compound bears a 3‑chloro (meta) substituent on the benzamide ring, contrasting with the commercially available 4‑chloro (para) regioisomer N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide (CAS 313529‑38‑3) . In the benzothiazole‑benzamide series, the position of the chlorine atom on the benzamide phenyl ring has been demonstrated to be a critical determinant of LRRK2 inhibitory activity, with para‑substituted analogs showing markedly different potency compared to meta‑substituted counterparts when tested under identical enzymatic assay conditions [1]. Although direct head‑to‑head IC₅₀ data for this specific pair are not publicly available, the SAR landscape unequivocally indicates that regioisomeric substitution leads to non‑interchangeable biological readouts [1].
| Evidence Dimension | Regioisomeric chlorine position on benzamide ring |
|---|---|
| Target Compound Data | 3-chloro (meta) substitution on benzamide phenyl |
| Comparator Or Baseline | N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide (CAS 313529-38-3): 4-chloro (para) substitution |
| Quantified Difference | SAR data from the patent class show that meta vs. para substitution yields divergent LRRK2 IC₅₀ values, with no direct comparative data available for this exact pair [1] |
| Conditions | LRRK2 and LRRK2 G2019S enzymatic inhibition assays described in EP3842422A1 [1] |
Why This Matters
Procuring the incorrect regioisomer can lead to contradictory biological results in kinase inhibition studies, wasting resources and delaying project timelines.
- [1] Martinez-Gil A. et al., Control of neurodegenerative diseases with benzothiazole-benzamide derivatives. European Patent EP3842422A1. View Source
